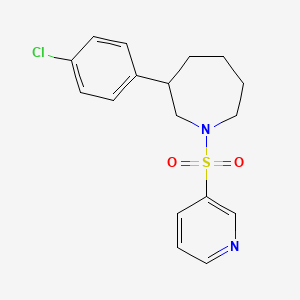
(2Z)-2-(benzenesulfonamidoimino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(benzenesulfonamidoimino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a benzenesulfonylhydrazinylidene moiety, and a dihydro-1,4-benzodioxin substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzenesulfonamidoimino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Chromene Core: This can be achieved through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Introduction of the Benzenesulfonylhydrazinylidene Group: This step involves the reaction of the chromene derivative with benzenesulfonylhydrazine in the presence of a base such as triethylamine.
Attachment of the Dihydro-1,4-benzodioxin Group: This can be done through a nucleophilic substitution reaction where the chromene derivative reacts with a dihydro-1,4-benzodioxin derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzenesulfonylhydrazinylidene group, converting it to a benzenesulfonylhydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dihydro-1,4-benzodioxin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzenesulfonylhydrazine derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound shows promise in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways is of significant interest.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (2Z)-2-(benzenesulfonamidoimino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(phenyl)chromene-3-carboxamide
- (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Uniqueness
What sets (2Z)-2-(benzenesulfonamidoimino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-chromene-3-carboxamide apart from similar compounds is its combination of the chromene core with both a benzenesulfonylhydrazinylidene group and a dihydro-1,4-benzodioxin substituent. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S/c28-23(25-17-10-11-21-22(15-17)32-13-12-31-21)19-14-16-6-4-5-9-20(16)33-24(19)26-27-34(29,30)18-7-2-1-3-8-18/h1-11,14-15,27H,12-13H2,(H,25,28)/b26-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSUJXHCRRLSSN-LCUIJRPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=NNS(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C\3=CC4=CC=CC=C4O/C3=N\NS(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2710203.png)


![4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE](/img/structure/B2710208.png)

![(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2710211.png)
![Tert-butyl 2-[3-(2-azidoethoxy)propoxy]acetate](/img/structure/B2710214.png)

![N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2710218.png)
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2710219.png)



![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2710226.png)
